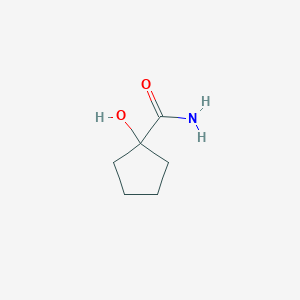

1-Hydroxycyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 1-Hydroxycyclopentane-1-carboxamide, is a cyclopentane derivative with potential relevance in pharmaceutical chemistry due to its structural similarity to various bioactive molecules. While the provided papers do not directly discuss 1-Hydroxycyclopentane-1-carboxamide, they offer insights into the synthesis, molecular structure, and chemical properties of related cyclopentane derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

Several papers describe synthetic routes that could be adapted for the synthesis of 1-Hydroxycyclopentane-1-carboxamide. For instance, the palladium-catalyzed cyclization followed by isocyanide insertion could potentially be applied to synthesize carboxamide derivatives . Similarly, the chemoselective Buchwald–Hartwig intramolecular cyclization presents a convergent and efficient synthesis approach that might be relevant . The diastereoselective synthesis of bicyclo[2.1.0]pentane carboxylic acids, which are structurally related to cyclopentane carboxamides, provides another potential synthetic pathway . Additionally, the Rh2(OAc)4-catalyzed direct carboxamidation of cyclic 2-diazo-1,3-diketones offers an efficient strategy that could be adapted for the synthesis of hydroxycyclopentane carboxamides .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives has been studied, providing insights into the conformation and stereochemistry of such compounds. X-ray diffraction studies have shown that certain bicyclic derivatives can be considered as flattened analogues of cyclopentane with fixed envelope conformations . The synthesis and absolute configuration of stereoisomers of related compounds have also been explored, indicating the importance of stereochemistry in the biological activity of these molecules .

Chemical Reactions Analysis

The reactivity of cyclopentane derivatives can be inferred from the literature. For example, the hydroboration of cyclopentenes and subsequent asymmetric synthesis of amino acids demonstrates the potential for functionalization at different positions on the cyclopentane ring . The metal-free oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds suggests a route for the formation of spirooxindoles, highlighting the versatility of cyclopentane derivatives in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as pKa and hydrophilicity, have been characterized. It has been shown that the bicyclo[2.1.0]pentane structure does not significantly affect the pKa of the corresponding derivatives and slightly increases their hydrophilicity compared to cyclopentane . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Chemical Synthesis and Methodological Advancements

- The synthesis of carbocyclic and related derivatives demonstrates the utility of palladium-catalyzed coupling reactions, offering insights into complex chemical synthesis processes that could apply to "1-Hydroxycyclopentane-1-carboxamide" and its derivatives (Gwang-il An & H. Rhee, 2003).

- Research on the efficient one-pot synthesis of cyclopropene-carboxamides provides a methodology potentially applicable to the synthesis of related cyclopentane derivatives, highlighting the importance of coupling reactions involving amines and acyl chlorides (A. Edwards & M. Rubin, 2016).

Biological Activity

- Studies on N-(ferrocenylmethyl)benzene-carboxamide derivatives, though structurally distinct, emphasize the exploration of novel compounds for potential biological activities, such as antimycobacterial and herbicidal effects, which may inspire research into similar activities of "1-Hydroxycyclopentane-1-carboxamide" (Paula N. Kelly et al., 2007).

Pharmacological Properties

- The development of new drug candidates through structural modification and optimization, such as in the discovery of potent CFTR potentiators, provides a model for how "1-Hydroxycyclopentane-1-carboxamide" might be investigated for its pharmacological potential (Sabine Hadida et al., 2014).

Advanced Material and Catalytic Applications

- Research into the synthesis and evaluation of hydroxybenzotriazoles for ester cleavage in surfactant micelles illustrates the chemical versatility and potential for "1-Hydroxycyclopentane-1-carboxamide" to be used in similar catalytic and material science applications (S. Bhattacharya & V. Praveen Kumar, 2005).

Safety And Hazards

properties

IUPAC Name |

1-hydroxycyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSLRQVUNUAWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxycyclopentane-1-carboxamide | |

CAS RN |

66461-70-9 |

Source

|

| Record name | 1-hydroxycyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2541219.png)

![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2541220.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541223.png)